molecular formula C14H18O3 B8755191 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid CAS No. 135963-47-2

2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid

Cat. No.: B8755191
CAS No.: 135963-47-2
M. Wt: 234.29 g/mol
InChI Key: JXKBUOWTZSPVGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid typically involves the reaction of 2,3-dimethyl-2-butene with 2,6-dimethylphenol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the modulation of redox-sensitive signaling pathways .

Properties

CAS No.

135963-47-2

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-13(2)8-14(3,4)17-11-6-5-9(12(15)16)7-10(11)13/h5-7H,8H2,1-4H3,(H,15,16)

InChI Key

JXKBUOWTZSPVGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=C1C=C(C=C2)C(=O)O)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 (50 mmol) of NaOH in 10 ml of water was treated with 50 ml of 10% aqueous sodium hypochlorite solution and then with a solution of 1.04 g (4.31 mmol) of 2,2,4,4-tetramethyl-6-acetylchroman (Compound 46) in 15 ml of dioxane. The mixture was heated at 65° C. for 40 hours under a nitrogen atmosphere. The mixture was cooled to room temperature and then diluted with water. The mixture was then washed with ether and the aqueous layer was treated with sodium metabisulphite until it was negative to the potassium iodide - starch test. The aqueous layer was then acidified with 10% H2SO4 and then extracted with ether. This ether extract was washed with water and saturated NaCl solution and then dried (MgSO4). Solvent was removed in-vacuo and the residue recrystallized from ethyl acetate to give the title compound as a white solid. PMR (CDCl3): & 1.39 (6H, s), 1.40 (6H, s), 1.88 (2H, s), 6.85 (1H, d, J~8.7 Hz), 7.85 (1H, dd, J~8.7 Hz, 2.1 Hz), 8.09 (1H, d, J~2.1 Hz). MS exact mass, m/e 234.1256 (calcd. for C14H18O3, 234.1256).
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